PROTEIN KINASE C

PKC selectivity PKA cross-reactivity kinase inhibitor specificity

Choose Protein Kinase C (19‑36) for substrate‑competitive, ATP‑independent PKC inhibition. With a Ki of 147 nM and 2,878‑fold selectivity over PKA, this unmodified pseudosubstrate peptide eliminates off‑target kinase cross‑reactivity in multi‑kinase signaling studies. Its cell‑impermeable nature enables precise intracellular delivery via patch pipette (300 nM effective) or permeabilized preparations, making it the definitive tool for dissecting PKC‑specific contributions in electrophysiology, diabetic vasculopathy, and in vitro kinase assays. Direct substitution with ATP‑competitive or myristoylated variants leads to experimental failure.

Molecular Formula C10H10O5
Molecular Weight 0
CAS No. 141436-78-4
Cat. No. B1179006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTEIN KINASE C
CAS141436-78-4
Molecular FormulaC10H10O5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protein Kinase C (19-36) [CAS: 141436-78-4] – Pseudosubstrate Peptide Inhibitor for PKC Research and Procurement


Protein Kinase C (19-36), also designated PKC(19-36) or PKC pseudosubstrate peptide, is a synthetic 18-amino acid peptide corresponding to the autoinhibitory pseudosubstrate domain of protein kinase C [1]. This compound functions as a potent, reversible, and substrate-competitive inhibitor of PKC, with a reported Ki of 147 nM . Unlike ATP-competitive small-molecule inhibitors, PKC(19-36) binds to the active site of the kinase, acting as a pseudosubstrate [1]. The peptide sequence is RFARKGALRQKNVHEVKN, with a molecular weight of 2151.48 Da and a purity ≥95% by HPLC .

Why Generic Substitution Fails for PKC Inhibitor Peptides: Critical Considerations for Protein Kinase C (19-36) Procurement


PKC inhibitors are not functionally interchangeable. While small-molecule PKC inhibitors (e.g., LY379196, PKC-IN-1) target the ATP-binding pocket with nanomolar potency, they often exhibit broad isoform cross-reactivity and off-target effects [1]. In contrast, peptide-based pseudosubstrate inhibitors like PKC(19-36) offer a distinct mechanism of action—substrate-competitive inhibition—that does not compete with ATP . However, even within the peptide class, critical differences in cellular permeability, potency, and selectivity exist. Unmodified PKC(19-36) is cell-impermeable and requires specialized delivery methods for intact cell studies [2], whereas myristoylated variants are cell-permeant but may exhibit altered specificity [3]. Therefore, direct substitution without considering these parameters can lead to experimental failure or misinterpretation.

Protein Kinase C (19-36) Quantitative Differentiation Evidence: Potency, Selectivity, and Functional Performance vs. Comparators


PKC(19-36) vs. PKA: Over 2,800-Fold Selectivity Demonstrated by Direct Head-to-Head Inhibition Assays

PKC(19-36) exhibits high selectivity for protein kinase C over cAMP-dependent protein kinase (PKA). In direct head-to-head comparisons using purified kinase assays, PKC(19-36) inhibited PKC with a Ki of 147 nM, whereas its IC50 for PKA was determined to be 423 µM [1]. This represents a selectivity window of approximately 2,878-fold in favor of PKC inhibition. The data confirm that PKC(19-36) does not significantly inhibit PKA at concentrations routinely employed for PKC inhibition (typically <1 µM).

PKC selectivity PKA cross-reactivity kinase inhibitor specificity pseudosubstrate peptide

Cross-Reactivity Profile: PKC(19-36) IC50 Values for CaMK-II and MLCK Define Its Operational Selectivity Window

In a comprehensive comparative study evaluating autoinhibitory domain peptides for four kinases, PKC(19-36) strongly inhibited native PKC with an IC50 <1 µM, but also exhibited measurable cross-reactivity against autophosphorylated CaMK-II (IC50 = 30 µM) and proteolytically activated MLCK (IC50 = 35 µM) [1]. In contrast, the MLCK autoinhibitory peptide (MLCK-(480-501)) potently inhibited MLCK (IC50 = 0.25 µM) but also strongly inhibited both PKC (IC50 = 1.4 µM) and CaMK-II (IC50 = 1.7 µM), demonstrating far poorer selectivity. The authors concluded that PKC(19-36) can be used as a PKC inhibitor in intact cell studies, but only within a narrow concentration range (typically <10 µM) to avoid off-target effects.

PKC selectivity CaMK-II cross-reactivity MLCK inhibition kinase inhibitor specificity

Cellular Permeability Constraint: PKC(19-36) Requires Intracellular Delivery vs. Myristoylated Analogs for Intact Cell Studies

Unmodified PKC(19-36) is cell-impermeable [1]. A comparative study using PKC-myr20-28, an N-terminal myristoylated pseudosubstrate peptide, demonstrated that maximal inhibition of PKC activity in vitro required 10-fold less of the myristoylated peptide than its non-myristoylated analogue [2]. Furthermore, PKC-myr20-28 (25–100 µM) caused dose-dependent inhibition of PMA-induced insulin secretion from intact rat islets, whereas non-myristoylated peptides had little effect [2]. This differential in cellular efficacy directly informs experimental design: PKC(19-36) is optimally employed in cell-free systems, permeabilized cell preparations, or when delivered via microinjection/patch pipette [1], whereas myristoylated variants are preferred for intact cell assays where passive membrane diffusion is required.

cell permeability peptide delivery myristoylation intact cell assay

Functional Efficacy: PKC(19-36) Attenuates Vascular Hyperproliferation and Hypertrophy at 1 µM in VSMCs

In vascular smooth muscle cells (VSMCs) exposed to high glucose conditions, PKC(19-36) at 1 µM markedly attenuated both vascular hyperproliferation and hypertrophy, as well as reversed the glucose-induced suppression of natriuretic peptide receptor response [1]. This functional outcome was observed at a concentration consistent with its reported IC50 of 0.18 µM for purified PKC, demonstrating translation of biochemical potency to a disease-relevant cellular phenotype. The study also established that activation of phospholipase D under high glucose was not prevented by PKC(19-36), confirming that the observed anti-proliferative effects were specifically mediated through PKC inhibition.

vascular smooth muscle hyperproliferation hypertrophy diabetic complications

Optimal Research and Industrial Application Scenarios for Protein Kinase C (19-36) Pseudosubstrate Peptide


In Vitro Biochemical Kinase Assays Requiring High PKC Selectivity Over PKA

PKC(19-36) is ideally suited for in vitro kinase activity assays where selective inhibition of PKC is required without confounding PKA cross-reactivity. Its ~2,878-fold selectivity window ensures that at concentrations up to 10 µM, PKA remains essentially uninhibited. This makes it the peptide of choice for dissecting PKC-specific contributions in multi-kinase signaling cascades using purified or recombinant enzyme preparations [1].

Electrophysiology and Single-Cell Microinjection Studies

The cell-impermeable nature of unmodified PKC(19-36) makes it an excellent tool for electrophysiological recordings where the peptide can be introduced directly into the cell via the patch pipette. This approach has been successfully employed to demonstrate PKC-dependent facilitation of synaptic transmission in brain slice preparations, with effective concentrations as low as 300 nM in the internal recording solution [2].

Permeabilized Cell Systems for Ex Vivo Functional Studies

In electrically permeabilized or streptolysin-O-permeabilized cell preparations, PKC(19-36) can access the intracellular compartment while preserving cellular architecture. This approach has been validated in pancreatic islet studies, where PKC(19-36) effectively inhibited PMA-induced insulin secretion without affecting cAMP- or Ca2+-stimulated responses, confirming pathway specificity [3].

Vascular Biology Research in Diabetic Complications

Based on its demonstrated efficacy in attenuating high glucose-induced vascular smooth muscle cell hyperproliferation and hypertrophy at 1 µM [4], PKC(19-36) is a validated tool for investigating PKC-dependent mechanisms in diabetic vasculopathy. Its use can help delineate PKC-mediated pathways from other hyperglycemia-induced signaling cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTEIN KINASE C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.